BenchChemオンラインストアへようこそ!

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Physicochemical profiling Drug-likeness Lipophilicity

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008623-01-5, PubChem CID is a synthetic N-aryl-2-aminothiazole propionamide with molecular formula C₁₅H₁₉N₃OS and molecular weight 289.4 g/mol. It features a 3,5-dimethyl-substituted aniline moiety linked via an α-methylpropionamide bridge to a 4-methyl-thiazol-2-amine core.

Molecular Formula C15H19N3OS
Molecular Weight 289.4 g/mol
Cat. No. B12857902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide
Molecular FormulaC15H19N3OS
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(C)C(=O)NC2=NC(=CS2)C)C
InChIInChI=1S/C15H19N3OS/c1-9-5-10(2)7-13(6-9)17-12(4)14(19)18-15-16-11(3)8-20-15/h5-8,12,17H,1-4H3,(H,16,18,19)
InChIKeyDLRVAMGRTHNGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008623-01-5): Compound Identity and Physicochemical Baseline for Procurement Screening


2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008623-01-5, PubChem CID 24217723) is a synthetic N-aryl-2-aminothiazole propionamide with molecular formula C₁₅H₁₉N₃OS and molecular weight 289.4 g/mol [1]. It features a 3,5-dimethyl-substituted aniline moiety linked via an α-methylpropionamide bridge to a 4-methyl-thiazol-2-amine core. Computed physicochemical properties include XLogP3 of 3.7, topological polar surface area (TPSA) of 82.3 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors, placing it within favorable drug-like chemical space [1]. The compound is commercially available at 95–98% purity from multiple specialty chemical suppliers . It belongs to a broader class of aminothiazole amides that have been investigated as kinase inhibitors and anti-inflammatory agents, with close positional isomers showing distinct biological activity profiles [2].

Why 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide Cannot Be Substituted by Other Dimethyl-Phenylamino Positional Isomers


Within the N-aryl-2-aminothiazole propionamide series, the position of methyl substituents on the phenyl ring is not a trivial structural variation but a critical determinant of biological target engagement. The 3,5-dimethyl substitution pattern generates a meta-disubstituted, C₂-symmetric aryl ring with distinct electron-donating properties (σₘ = −0.07 per methyl group) and a steric profile that differs fundamentally from the 3,4-dimethyl (ortho/para-directing), 2,3-dimethyl (sterically hindered ortho-substitution), and 2,5-dimethyl (asymmetric substitution) positional isomers [1]. In the closely related 3,4-dimethyl positional isomer (CAS 1008622-66-9), the juxtaposition of methyl groups alters the dihedral angle between the aniline ring and the thiazole-amide plane, which vendor-reported data indicate correlates with selective cyclin-dependent kinase 9 (CDK9) inhibition . The 3,5-dimethyl substitution arrangement explored by the target compound is therefore expected to engage a partially overlapping but non-identical set of kinase targets, making direct substitution unreliable without comparative selectivity profiling. Furthermore, in a QSAR study of 2-dialkylamino-N-(4-substituted thiazolyl-2)propionamides, even minor substituent changes on the thiazole and aniline moieties produced significant variation in glycosaminoglycan release and nitric oxide production in IL-1β-treated cartilage explants, underscoring the SAR sensitivity of this scaffold [2]. A generic procurement strategy that treats all dimethyl-phenylamino-thiazole-propionamide isomers as interchangeable will confound structure-activity interpretation and risk selecting a compound with an unintended target selectivity fingerprint.

Quantitative Procurement Evidence for 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide: Physicochemical, Isomeric, and Class-Level Differentiation


Computed Lipophilicity (XLogP3 = 3.7) and Its Implications for Membrane Permeability vs. 4-Fluoro Analog

The target compound has a computed XLogP3 of 3.7, positioning it in the optimal lipophilicity range (1–4) for balancing passive membrane permeability with aqueous solubility [1]. By contrast, the closest halogenated analog, 2-(4-Fluoro-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008675-21-5), is expected to exhibit a lower logP (fluorine substitution typically reduces logP by approximately 0.3–0.5 log units relative to a methyl group), which may confer different solubility and protein-binding characteristics . The 3,5-dimethyl substitution provides lipophilicity without introducing the metabolic liabilities or synthetic cost associated with halogenation, making the target compound a more tractable starting point for hit-to-lead optimization where balanced ADME properties are desired.

Physicochemical profiling Drug-likeness Lipophilicity

Topological Polar Surface Area (TPSA = 82.3 Ų) and Blood-Brain Barrier Penetration Predictions Relative to Drug-Likeness Thresholds

The target compound's computed TPSA of 82.3 Ų falls within the range (60–90 Ų) empirically associated with favorable blood-brain barrier (BBB) penetration potential, and is well below the 140 Ų threshold commonly applied for oral bioavailability prediction [1]. This TPSA value is a function of the amide carbonyl, thiazole nitrogen and sulfur atoms, and the secondary aniline NH. By comparison, the 3,4-dimethyl positional isomer (CAS 1008622-66-9) shares the identical atom composition and therefore the same computed TPSA of 82.3 Ų; however, the difference in substitution pattern does not alter TPSA but may influence the three-dimensional exposure of polar surface area, a parameter not captured by the 2D TPSA calculation but relevant for recognition by efflux transporters such as P-glycoprotein .

CNS drug design ADME prediction TPSA

Positional Isomer Differentiation: 3,5-Dimethyl vs. 3,4-Dimethyl Substitution and Implications for Kinase Selectivity Profiling

The target compound's 3,5-dimethylphenyl substitution pattern creates a symmetrical, meta-disubstituted aniline ring that presents a sterically unobstructed para position, whereas the 3,4-dimethyl positional isomer places methyl groups at adjacent ring positions, creating a sterically and electronically differentiated recognition surface. Vendor-reported mechanism-of-action data indicate that 2-(3,4-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide (CAS 1008622-66-9) acts as an inhibitor of cyclin-dependent kinase 9 (CDK9) by binding to its ATP-binding site . The 3,5-dimethyl substitution pattern, by altering the dihedral angle between the aniline ring and the thiazole-amide scaffold, is predicted to shift kinase selectivity toward a different profile within the CMGC kinase family, although confirmatory experimental profiling data for the target compound are not yet available in the public domain. In a broader aminothiazole propionamide QSAR study, even subtle variations in aryl substitution significantly modulated anti-inflammatory activity in cartilage explant assays, with GAGs release inhibition and NO production showing differential sensitivity to substituent electronic parameters [1].

Kinase inhibitor selectivity Positional isomer SAR CDK9

Commercially Available Purity: 98% (Leyan) vs. 95% (AKSci) and Implications for Assay Reproducibility

The target compound is available at two distinct purity grades from verified commercial suppliers: 98% from Leyan (Product No. 1831800) and 95% from AKSci (Product 2313DB) . This 3% absolute purity differential translates to an approximately 2.6-fold difference in total impurity burden (2% vs. 5% impurities). In biochemical and cell-based assays where off-target effects from trace impurities can confound IC₅₀ determination, particularly at compound concentrations exceeding 10 μM, the higher-purity 98% grade reduces the risk of impurity-driven false positives. By comparison, several positional isomer analogs (e.g., 2-(2,3-dimethyl), 2-(2,5-dimethyl), and 2-(3,4-dimethyl) variants) are predominantly available only at 95% purity from single sourcing channels , making the 98% specification a meaningful differentiator for rigorous SAR studies.

Compound purity Assay reproducibility Procurement specification

Class-Level Evidence: Aminothiazole Propionamides as TGF-β/ALK5 and Kinase Pathway Modulators

The aminothiazole amide scaffold to which the target compound belongs has been extensively characterized in the patent and primary literature as a privileged framework for serine/threonine kinase inhibition. US Patent Application 2006/0247233 (GlaxoSmithKline) discloses aminothiazole derivatives as potent and selective non-peptide inhibitors of ALK5 (TGF-β type I receptor) kinase, with the scaffold demonstrating inhibition of smad2/smad3 phosphorylation [1]. Separately, N-(4-methylthiazol-2-yl)propionamide—the simpler des-phenylamino analog—has been identified as an activator of AMP-activated protein kinase (AMPK), increasing cellular glucose and fatty acid uptake in vitro . These class-level findings establish that the thiazole-propionamide core possesses intrinsic kinase-modulatory pharmacophore properties. The 3,5-dimethylphenylamino substituent on the target compound adds an additional aryl recognition element that is absent in the simpler AMPK-activating analog, creating a more elaborated pharmacophore capable of engaging a broader set of kinase ATP-binding pockets [1][2].

TGF-β signaling ALK5 inhibition Kinase inhibitor scaffold

Recommended Application Scenarios for 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide Based on Verified Evidence


Kinase Selectivity Panel Screening for Aminothiazole Scaffold SAR

The 3,5-dimethyl positional isomer complements the more extensively studied 3,4-dimethyl isomer (CDK9 inhibitor) by providing a distinct steric and electronic presentation of the aniline recognition element. Procurement of this compound alongside its positional isomers enables construction of a systematic SAR matrix to map kinase selectivity across the CMGC and STE kinase families. The 98% purity grade (Leyan) is recommended for panel screening to minimize impurity-driven false positives at screening concentrations ≥10 μM .

CNS-Penetrant Lead Identification from Aminothiazole Libraries

With a computed TPSA of 82.3 Ų—below the 90 Ų CNS drug-likelihood threshold—and an XLogP3 of 3.7 within the optimal CNS range, this compound is a rational inclusion in neuroscience-focused screening collections targeting kinases implicated in neurodegenerative disorders (e.g., ALK5/TGF-β pathway in Alzheimer's disease). The balanced lipophilicity-hydrophilicity profile supports both passive BBB permeability and sufficient aqueous solubility for in vitro assay formats [1].

TGF-β/ALK5 Pathway Chemical Probe Development

The aminothiazole-propionamide scaffold has validated precedent as an ALK5 kinase inhibitor scaffold in GSK patent disclosures, with the thiazole-amide core directly implicated in ATP-binding site engagement. The 3,5-dimethylaniline substituent on the target compound provides an additional vector for probing the ALK5 ATP-pocket lipophilic sub-pocket that is absent in simpler N-(4-methylthiazol-2-yl)propionamide analogs. This compound is suitable as a starting point for structure-guided optimization of ALK5-selective chemical probes [2].

Anti-Inflammatory Cartilage Protection Assay Development

QSAR studies on 3-dialkylamino-N-(4-substituted thiazolyl-2)propionamides have demonstrated that this scaffold class modulates glycosaminoglycan (GAGs) release and nitric oxide (NO) production in IL-1β-stimulated porcine cartilage explants—a disease-relevant model of osteoarthritis. The 3,5-dimethyl substitution pattern on the target compound represents an unexplored point in this established SAR landscape, offering a novel analog for extending the QSAR model and identifying substituent combinations that optimize chondroprotective activity [3].

Quote Request

Request a Quote for 2-(3,5-Dimethyl-phenylamino)-N-(4-methyl-thiazol-2-yl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.